5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate
Overview
Description
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of multiple phenyl groups and a trimethylsilyl group attached to a naphthyl core, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate typically involves multi-step organic reactions. One common method includes the reaction of a naphthyl derivative with phenyl groups under specific conditions to introduce the tetraphenyl moiety. The trimethylsilyl group is then introduced through a silylation reaction, followed by the triflation step to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific groups within the molecule.
Substitution: The triflate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a variety of functionalized naphthyl compounds.
Scientific Research Applications
5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl iodide
- 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl bromide
- 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl chloride
Uniqueness
Compared to similar compounds, 5,6,7,8-Tetraphenyl-2-(trimethylsilyl)-3-naphthyl triflate is unique due to the presence of the triflate group, which is a highly reactive leaving group. This makes it particularly useful in substitution reactions and as an intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
(5,6,7,8-tetraphenyl-3-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H31F3O3SSi/c1-46(2,3)33-25-31-30(24-32(33)44-45(42,43)38(39,40)41)34(26-16-8-4-9-17-26)36(28-20-12-6-13-21-28)37(29-22-14-7-15-23-29)35(31)27-18-10-5-11-19-27/h4-25H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDHLAHRITDOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C2C(=C1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H31F3O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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